2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione is a heterocyclic compound that features a triazine ring fused with a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylethylamine with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, leading to the formation of the triazine ring.
Reaction Conditions:
Temperature: 0-5°C initially, then room temperature
Solvent: Dichloromethane or another suitable organic solvent
Base: Triethylamine
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Another triazine derivative with different substitution patterns.
2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dithione: A sulfur analog with distinct chemical properties.
Uniqueness
2-(2-Phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its phenylethyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Properties
CAS No. |
61959-05-5 |
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Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(2-phenylethyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C11H11N3O2/c15-10-8-12-14(11(16)13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15,16) |
InChI Key |
JGSGTCNDKMIMNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)NC(=O)C=N2 |
Origin of Product |
United States |
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